Product packaging for Isoquinoline-4-carboxylic acid(Cat. No.:CAS No. 7159-36-6)

Isoquinoline-4-carboxylic acid

Cat. No.: B1331144
CAS No.: 7159-36-6
M. Wt: 173.17 g/mol
InChI Key: MCVMLYSLPCECGO-UHFFFAOYSA-N
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Description

Significance of the Isoquinoline (B145761) Core in Chemical Sciences

The isoquinoline core, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and materials science. nih.govontosight.ainih.gov This structural motif is embedded in a vast number of natural products, most notably isoquinoline alkaloids like morphine and codeine, which have been used in medicine for centuries. numberanalytics.comsemanticscholar.org The significance of the isoquinoline framework stems from its remarkable structural diversity and broad spectrum of biological activities. nih.govnumberanalytics.com

In the realm of drug discovery, the isoquinoline scaffold serves as a foundational template for the design of new therapeutic agents. nih.govresearchgate.net Its derivatives have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govnumberanalytics.comsemanticscholar.org The ability of the isoquinoline ring system to interact with various biological targets such as enzymes and receptors makes it a valuable component in the development of novel drugs. ontosight.aiontosight.ai Beyond medicine, isoquinoline structures are also utilized as chiral ligands in asymmetric synthesis and as fluorosensors in materials chemistry. nih.gov

Historical Context and Evolution of Isoquinoline Research

The history of isoquinoline research dates back to the late 19th century. Isoquinoline was first isolated from coal tar in 1885 by Hoogewerf and van Dorp. wikipedia.org Its discovery spurred significant interest in heterocyclic chemistry, leading to extensive research into its properties and synthesis. numberanalytics.comsolubilityofthings.com Early synthetic methods, which are still fundamental in organic chemistry, include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz–Fritsch reaction. wikipedia.orgnumberanalytics.comresearchgate.net These classic reactions focus on electrophilic aromatic substitution and are typically effective for electron-rich systems. researchgate.net

Over the years, research has evolved significantly, with the development of new reagents, catalysts, and more efficient synthetic methodologies. numberanalytics.comresearchgate.net Modern synthetic efforts have expanded the diversity of accessible isoquinoline motifs, moving beyond the limitations of traditional methods. researchgate.net Recent advancements include the use of multicomponent reactions (MCRs), transition-metal-catalyzed cross-coupling reactions, and biocatalysis. numberanalytics.com These innovative strategies allow for the construction of highly substituted and complex isoquinoline derivatives, including the targeted synthesis of isoquinoline-4-carboxylic acid. nih.govacs.org This evolution reflects a continuous drive to create novel molecules for applications ranging from pharmaceuticals to materials science. nih.govacs.org

Role of Carboxylic Acid Moiety in Isoquinoline Derivatives

The carboxylic acid functional group (–COOH) is a crucial component in the design of biologically active molecules, and its incorporation into the isoquinoline scaffold introduces significant and versatile properties. numberanalytics.comresearchgate.net The strategic placement of a carboxylic acid, as seen in this compound, provides a reactive handle for a wide range of chemical transformations, such as amide bond formation and esterification, enabling the synthesis of complex derivatives.

From a pharmacological perspective, the carboxylic acid moiety can profoundly influence a molecule's pharmacokinetic profile. numberanalytics.com It is often a key component of a pharmacophore, the part of a molecule responsible for its biological activity, frequently engaging in hydrogen bonding and ionic interactions with biological targets like enzymes and receptors. numberanalytics.comresearchgate.net The acidity of the carboxyl group means it is typically ionized at physiological pH, which can enhance the water solubility of a compound. researchgate.netwiley-vch.de However, this feature can also present challenges, such as limited ability to cross biological membranes and potential metabolic instability. researchgate.netnih.gov Medicinal chemists often use this group to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate to achieve the desired therapeutic effect. numberanalytics.comresearchgate.net

Research Data & Chemical Properties

The following tables provide a summary of key data points related to this compound and its parent compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 7159-36-6 scbt.com
Molecular Formula C₁₀H₇NO₂ scbt.com
Molecular Weight 173.17 g/mol scbt.com
Primary Function Synthetic Building Block

Table 2: Physical Properties of Related Isoquinoline Compounds

CompoundMolecular FormulaMolar Mass (g·mol⁻¹)Melting Point (°C)
Isoquinoline C₉H₇N129.16226–28
Isoquinoline-1-carboxylic acid C₁₀H₇NO₂173.17164 (dec.)

Data sourced from references wikipedia.orgsigmaaldrich.com.

Compound Index

The following table lists the chemical compounds mentioned throughout this article.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO2 B1331144 Isoquinoline-4-carboxylic acid CAS No. 7159-36-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVMLYSLPCECGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332696
Record name Isoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7159-36-6
Record name Isoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name isoquinoline-4-carboxylic acid
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Synthetic Methodologies for Isoquinoline 4 Carboxylic Acid and Its Derivatives

Classical Approaches to Quinoline (B57606) Carboxylic Acids

The synthesis of quinoline-4-carboxylic acids has historically been dominated by two primary named reactions: the Pfitzinger reaction and the Doebner reaction. nih.govwikipedia.orgresearchgate.net These methods have been foundational in quinoline chemistry, providing versatile pathways to a wide array of substituted derivatives.

Pfitzinger Reaction and its Adaptations

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a chemical process that synthesizes substituted quinoline-4-carboxylic acids from isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net This method has been a cornerstone for creating these compounds since its discovery in the late 19th century. scribd.comresearchgate.net

The core of the Pfitzinger reaction involves the condensation of an isatin with a ketone containing an α-methylene group under basic conditions. scribd.comijsr.net The mechanism begins with the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide (B78521), to form an intermediate keto-acid. wikipedia.orgijsr.net This intermediate then reacts with a ketone to form an imine, which tautomerizes to an enamine. wikipedia.orgijsr.net The subsequent intramolecular cyclization and dehydration of the enamine yield the final quinoline-4-carboxylic acid. wikipedia.org

The versatility of this reaction allows for the use of various substituted isatins and a wide range of ketones, leading to a diverse library of quinoline derivatives. researchgate.netnih.gov For instance, the reaction of isatin with acetone (B3395972) produces 2-methylquinoline-4-carboxylic acid, while using other ketones can introduce different substituents at the 2- and 3-positions of the quinoline ring. researchgate.netsciencemadness.org

The efficiency and outcome of the Pfitzinger reaction are significantly influenced by the reaction conditions. The choice of base, solvent, and temperature can impact the yield and the selectivity of the products, especially when using unsymmetrical ketones. scribd.com Strong bases like potassium hydroxide or sodium hydroxide are typically required to facilitate the initial ring opening of isatin. scribd.comijsr.net The reaction is often carried out in protic solvents like ethanol (B145695) or a mixture of ethanol and water. wikipedia.orgnih.gov

While the reaction is generally efficient, some cases result in lower yields due to the formation of resinous byproducts that complicate the isolation of the desired product. researchgate.net Modifications to the classical procedure, such as the order of reactant addition, can improve yields. For example, pre-reacting the isatin with the alkali base before adding the ketone can lead to cleaner reactions and better outcomes. sciencemadness.org Modern adaptations, including the use of microwave irradiation, have been explored to reduce reaction times and improve efficiency. iipseries.org

Table 1: Examples of the Pfitzinger Reaction under Various Conditions

Isatin Derivative Ketone Base/Solvent Yield (%) Reference
Isatin Acetone KOH / EtOH-H₂O 80% researchgate.net
Isatin Butanone KOH / EtOH-H₂O Good Yield sciencemadness.org
α-Naphthisatin Acetone KOH / EtOH-H₂O 70% scribd.com
5-Substituted Isatin Appropriate Ketone KOH / EtOH Quantitative researchgate.net

Doebner Reaction and its Modifications

The Doebner reaction provides an alternative and versatile route to quinoline-4-carboxylic acids. wikipedia.org It is a multicomponent reaction that offers a different substrate scope compared to the Pfitzinger synthesis.

The Doebner reaction is a one-pot, three-component condensation of an aromatic amine (aniline), an aldehyde, and pyruvic acid. wikipedia.orgresearchgate.netyoutube.com The reaction mechanism is not definitively established but is believed to proceed through one of two primary pathways. One proposed mechanism involves an initial aldol (B89426) condensation between the aldehyde and the enol form of pyruvic acid, followed by a Michael addition of the aniline (B41778) and subsequent cyclization and dehydration. wikipedia.org An alternative pathway suggests the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol of pyruvic acid. wikipedia.org This approach allows for broad variability in the substituents on the quinoline ring by changing the aniline and aldehyde reactants. nih.gov

A significant limitation of the conventional Doebner reaction is the low yields obtained when using anilines that possess electron-withdrawing groups. nih.govacs.org The reduced nucleophilicity of these anilines hinders their effective participation in the reaction, making the synthesis of electron-deficient quinolines challenging. nih.govacs.org This drawback has prompted the development of modified procedures to overcome this limitation.

Recent advancements have introduced a "Doebner hydrogen-transfer reaction" which has proven effective for the synthesis of quinolines from anilines with electron-withdrawing groups, as well as those with electron-donating groups. nih.govresearchgate.net This modified approach often utilizes different catalytic systems, such as Lewis acids, and can proceed under milder conditions, thereby expanding the substrate scope and improving yields for previously difficult transformations. nih.govacs.org For example, studies have shown that using specific Lewis acids like BF₃·THF can significantly improve the yield of quinoline-4-carboxylic acids derived from electron-deficient anilines. nih.gov

Table 2: Synthesis of Quinoline-4-carboxylic Acids via Modified Doebner Reaction

Aniline Reactant Aldehyde Conditions Yield (%) Reference
6-(trifluoromethoxy)aniline Benzaldehyde (B42025) BF₃·THF, MeCN, 65°C Good Yields nih.gov
Electron-deficient anilines Benzaldehyde Optimal Lewis Acid Good Yields nih.gov
Electron-donating anilines Benzaldehyde Optimal Lewis Acid Good Yields nih.gov

Other Established Synthetic Pathways

While classic named reactions like the Pomeranz-Fritsch and Bischler-Napieralski syntheses are foundational for the isoquinoline (B145761) scaffold, they are not typically suited for the direct synthesis of isoquinoline-4-carboxylic acid due to their reaction mechanisms and resulting substitution patterns. researchgate.netquimicaorganica.org The Pomeranz-Fritsch synthesis, for instance, which involves the acid-catalyzed cyclization of a benzaldehyde-aminoacetal Schiff base, generally yields isoquinolines that are unsubstituted at the C-3 and C-4 positions. quimicaorganica.org Similarly, the Bischler-Napieralski and Pictet-Spengler reactions lead to 1-substituted dihydroisoquinolines or tetrahydroisoquinolines, respectively, which require subsequent aromatization and are not designed to introduce a C-4 carboxyl group. quimicaorganica.orgpharmaguideline.com

Therefore, more targeted, albeit less famously named, pathways have been established. These methods often build the desired functionality through multi-step sequences. One such general approach involves the preparation and subsequent α-alkylation of isoquinoline-4-acetic esters, which can then be converted to the target carboxylic acid. researchgate.net Another established route proceeds through the α-alkylation and cyclization of o-carbomethoxyphenylacetonitrile, strategically placing a precursor to the carboxylic acid group during the ring-formation process. researchgate.net These pathways, while effective, often involve multiple steps and may lack the efficiency of more modern methods.

Modern and Green Chemistry Approaches in Synthesis

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient routes to the isoquinoline framework, aligning with the principles of green chemistry. These methods include the use of novel catalysts, energy-efficient reaction conditions, and strategies that reduce waste and simplify procedures.

To mitigate the cost and toxicity associated with transition-metal catalysts, metal-free synthetic protocols have been developed. An example of such a strategy is the oxidative cross-dehydrogenative coupling (CDC) for the C-H acylation of isoquinolines. organic-chemistry.org This type of reaction can be carried out under transition-metal-free conditions using an oxidant like potassium persulfate (K₂S₂O₈) to directly functionalize the isoquinoline ring. organic-chemistry.org While this specific example leads to an aroyl group, it demonstrates the principle of direct, metal-free C-H functionalization on the isoquinoline core. organic-chemistry.org

Another approach combines readily available reagents under metal-free conditions. For example, the reaction of 2-methyl-arylaldehydes with benzonitriles, promoted by a combination of lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) and cesium carbonate (Cs₂CO₃), provides a straightforward and practical method for synthesizing 3-aryl isoquinolines without the need for a transition metal catalyst. organic-chemistry.org

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant rate enhancements and often leading to higher yields and cleaner reactions in dramatically reduced timeframes compared to conventional heating. rsc.org An efficient palladium-catalyzed reaction of N-propargyl oxazolidines utilizes microwave irradiation to produce 4-substituted isoquinolines through a cascade process involving reductive cyclization, ring-opening, and aromatization. organic-chemistry.org Similarly, sequential coupling-imination-annulation reactions involving ortho-bromoarylaldehydes and terminal alkynes can be effectively conducted under microwave conditions to generate a variety of substituted isoquinolines. organic-chemistry.org These methods highlight the utility of microwave assistance in rapidly constructing complex heterocyclic systems.

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer considerable advantages in terms of efficiency, resource conservation, and waste reduction. A notable one-pot strategy for assembling the isoquinoline skeleton is a three-component reaction involving an aryl ketone, hydroxylamine, and an internal alkyne. organic-chemistry.org This process, often catalyzed by a rhodium(III) complex, facilitates the rapid construction of multisubstituted isoquinolines by combining C-H bond activation and cyclization in a single operation. organic-chemistry.org

The development of novel catalytic systems has been instrumental in advancing the synthesis of isoquinolines, enabling new reaction pathways and improving the efficiency of existing ones. Various transition metals, including rhodium, ruthenium, palladium, silver, and copper, have been employed to catalyze the formation of the isoquinoline ring through diverse mechanisms. organic-chemistry.org Rhodium(III) has been effectively used to catalyze the annulation of benzamides with alkynes, providing access to isoquinolone derivatives which can be precursors to other isoquinolines. nih.gov Ruthenium(II) catalysts enable the C-H functionalization and annulation of primary benzylamines with sulfoxonium ylides, while silver catalysts promote the cyclization of 2-alkynyl benzyl (B1604629) azides. organic-chemistry.org

Table 1: Examples of Novel Catalysts in Isoquinoline Synthesis
Catalyst SystemReaction TypeStarting MaterialsProduct TypeReference
Rhodium(III) ComplexC-H Activation / AnnulationAryl Ketone, Hydroxylamine, AlkyneMultisubstituted Isoquinolines organic-chemistry.org
Ruthenium(II) ComplexC-H Functionalization / AnnulationPrimary Benzylamines, Sulfoxonium YlidesSubstituted Isoquinolines organic-chemistry.org
Palladium CatalystReductive Cyclization / CascadeN-Propargyl Oxazolidines4-Substituted Isoquinolines organic-chemistry.org
Silver CatalystCyclization2-Alkynyl Benzyl AzidesSubstituted Isoquinolines organic-chemistry.org
Copper(I) IodideCoupling / Dehydrogenation2-Halobenzylamines, β-Keto EstersSubstituted Isoquinolines organic-chemistry.org

Derivatization Strategies of this compound

Once synthesized, this compound serves as a versatile scaffold that can be modified at two primary locations: the carboxylic acid functional group and the aromatic ring system. These derivatizations are crucial for tuning the molecule's physicochemical properties and for building more complex molecular architectures.

Derivatization of the Carboxylic Acid Group: The carboxylic acid moiety is readily transformed into other functional groups using standard organic reactions.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods, such as Fischer-Speier esterification using an alcohol under acidic catalysis. Alternatively, the carboxylate salt, formed by reacting the acid with a base like cesium carbonate, can be treated with an alkyl halide (e.g., iodomethane) to yield the corresponding ester. acs.org

Amide Formation: The synthesis of amides from this compound can be accomplished using standard peptide coupling reagents. This involves activating the carboxylic acid (e.g., by converting it to an acid chloride or using reagents like HATU or EDC) followed by the addition of a primary or secondary amine to form the corresponding isoquinoline-4-carboxamide.

Derivatization of the Isoquinoline Ring: The aromatic core of the molecule can also be functionalized, often through modern cross-coupling and C-H activation techniques.

Esterification Reactions

Esterification of this compound is a fundamental transformation that provides access to a wide range of derivatives with potential applications in medicinal chemistry and materials science. The Fischer esterification, a classic method involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, is commonly employed. masterorganicchemistry.com For instance, the conversion of substituted quinoline-4-carboxylic acids into their corresponding esters has been achieved by heating with an alcohol, such as methanol, in the presence of a strong acid like sulfuric acid. researchgate.net

Alternative esterification methods have also been developed to overcome the limitations of the Fischer esterification, particularly for substrates that are sensitive to strong acidic conditions. One such method involves the generation of a cesium salt of the carboxylic acid followed by reaction with an alkyl halide, such as iodomethane, to yield the methyl ester. nih.gov This method has proven effective for quinoline-4-carboxylic acid analogues, especially those containing sensitive functional groups. nih.gov Another approach utilizes TMS-diazomethane for the esterification of a 1,7-naphthyridine (B1217170) intermediate, which is a related heterocyclic system. nih.gov

An improved Pfitzinger reaction has been reported for the direct synthesis of quinoline-4-carboxylic esters from isatins and N,N-dimethylenaminones mediated by TMSCl. thieme-connect.com This one-step process allows for both the cyclization to form the quinoline ring and the esterification of the 4-carboxylic acid group. thieme-connect.com The reaction can be performed with various alcohols to produce the corresponding esters in good yields. thieme-connect.com When water is used as the solvent, the reaction yields the quinoline-4-carboxylic acid. thieme-connect.com

The following table summarizes various esterification methods for this compound and related compounds:

Starting MaterialReagentsProductYield
Substituted quinoline-4-carboxylic acidsMethanol, Sulfuric AcidMethyl 2-substituted-quinoline-4-carboxylatesNot specified
Quinoline-4-carboxylic acid analogues1. Cesium carbonate, 2. IodomethaneMethyl quinoline-4-carboxylate (B1235159) analoguesGood
Isatins and N,N-dimethylenaminonesAlcohol, TMSClQuinoline-4-carboxylic esters61-82%

Amidation Reactions

Amidation of this compound is a key reaction for the synthesis of a diverse range of isoquinoline-4-carboxamides, which are important scaffolds in medicinal chemistry. Standard amide bond formation protocols are generally applicable. These methods typically involve the activation of the carboxylic acid followed by reaction with an amine.

One common approach is the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a base like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA). The carboxylic acid is first activated to form an active ester or a symmetrical anhydride, which then readily reacts with the desired amine to furnish the corresponding amide.

Another versatile method is the conversion of the carboxylic acid to an acid chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive isoquinoline-4-carbonyl chloride can then be reacted with a wide variety of primary and secondary amines to produce the desired amides in good to excellent yields. This method is particularly useful for less reactive amines.

The Bichler-Napieralski synthesis, a classical method for constructing the isoquinoline core, involves an intramolecular amidation reaction. pharmaguideline.comquimicaorganica.org In this synthesis, a β-phenylethylamine is first acylated to form an amide, which is then cyclized under acidic conditions to yield a 3,4-dihydroisoquinoline. pharmaguideline.com While this method does not directly involve the amidation of a pre-existing this compound, it highlights the importance of amide bond formation in the synthesis of the isoquinoline ring system itself. pharmaguideline.com

A one-pot synthesis of isoquinolin-1(2H)-ones has been developed through a sequential Ugi four-component condensation reaction (4CC) followed by a Wittig olefination. acs.org This multicomponent approach allows for the rapid assembly of complex isoquinolone structures. acs.org Furthermore, a copper-catalyzed domino reaction involving an ammonia-Ugi-4CR adduct has been utilized to synthesize highly substituted isoquinolone-4-carboxylic acids. acs.orgrug.nl

The following table provides examples of amidation reactions involving this compound and related compounds:

Starting MaterialReagentsProductReference
β-phenylethylamineAcyl chloride or anhydride, Lewis acid1-substituted-3,4-dihydroisoquinoline pharmaguideline.com
Isatins and 1,1-enediaminesNH₂SO₃HQuinoline-4-carboxamides researchgate.net
2-halobenzoic acids, ammonia, aldehyde, isocyanideCopper catalystSubstituted isoquinolone-4-carboxylic acids acs.orgrug.nl

Hydrazide Formation

The formation of hydrazides from this compound introduces a versatile functional group that can serve as a precursor for the synthesis of various heterocyclic systems and other derivatives. The most direct method for preparing isoquinoline-4-carbohydrazide (B1395781) is the reaction of an ester of this compound, typically the methyl or ethyl ester, with hydrazine (B178648) hydrate. This nucleophilic acyl substitution reaction proceeds readily, often by heating the reactants in a suitable solvent such as ethanol.

Alternatively, the carboxylic acid can be activated in situ using standard peptide coupling reagents, followed by the addition of hydrazine. This approach avoids the need to first isolate the ester.

A copper/acid-catalyzed oxidative carbamoylation of electron-deficient nitrogen heteroarenes, including isoquinolines, with hydrazinecarboxamide hydrochlorides has been reported to provide structurally diverse nitrogen-heteroaryl carboxamides. organic-chemistry.org This method offers a direct route to introduce a carboxamide moiety, which is structurally related to a hydrazide, onto the isoquinoline ring.

Functionalization of the Isoquinoline Ring System

Functionalization of the pre-formed isoquinoline ring is a powerful strategy for introducing a variety of substituents and creating diverse molecular architectures.

Direct alkylation at the C-4 position of the isoquinoline nucleus is a challenging but valuable transformation. Several methods have been developed to achieve this regioselective functionalization. One approach involves the preparation and α-alkylation of isoquinoline-4-acetic esters. researchgate.netacs.org

A metal- and activating-group-free method for the C-4 alkylation of isoquinolines has been described using benzoic acid as a nucleophilic reagent and vinyl ketones as an electrophile. acs.orgacs.orgresearchgate.netnih.gov This reaction proceeds via a temporary dearomatization strategy and demonstrates tolerance for various substituents on the isoquinoline ring and the vinyl ketone. acs.orgacs.orgresearchgate.netnih.gov The resulting products contain a carbonyl group that can be further manipulated. acs.orgresearchgate.net

Another strategy for introducing substituents at the C-4 position involves the de novo construction of the isoquinoline core already bearing the desired C-4 substituent. acs.orgresearchgate.net Cross-coupling reactions of C-4 halo- or boronate-prefunctionalized isoquinolines also provide access to C-4 alkylated derivatives. acs.orgresearchgate.net

The introduction of a wide array of substituents onto the isoquinoline ring can be achieved through various synthetic methodologies. The electronic properties of the isoquinoline ring, influenced by the nitrogen atom, dictate its reactivity towards electrophilic and nucleophilic reagents. amerigoscientific.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for introducing aryl, heteroaryl, and vinyl groups at specific positions of the isoquinoline ring, provided a suitable halide or triflate is present. nih.gov For example, a palladium-catalyzed coupling of the tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization, yields isoquinolines. organic-chemistry.org

The Minisci reaction allows for the introduction of alkyl and acyl radicals onto the protonated isoquinoline ring, typically at the C-1 position. organic-chemistry.org However, regioselectivity can sometimes be an issue.

Direct C-H functionalization has emerged as an atom-economical and efficient strategy for introducing substituents. thieme-connect.comthieme-connect.de Rhodium(III)-catalyzed annulation of benzamides with internal alkynes provides a route to functionalized isoquinolone derivatives. nih.gov

The following table summarizes methods for introducing diverse substituents onto the isoquinoline ring:

Reaction TypeReagents/CatalystPosition of FunctionalizationType of Substituent Introduced
Suzuki CouplingPalladium catalyst, boronic acid/esterVaries (requires pre-functionalization)Aryl, heteroaryl
Heck CouplingPalladium catalyst, alkeneVaries (requires pre-functionalization)Vinyl
Minisci ReactionRadical source, acidPrimarily C-1Alkyl, acyl
Rh(III)-catalyzed C-H activation/annulation[Cp*RhCl₂]₂, alkyneC-4 (in specific systems)Various (from alkyne)

Chiral Synthesis and Stereoselective Approaches

The development of chiral and stereoselective methods for the synthesis of this compound derivatives is of great importance, as the stereochemistry of these compounds often plays a crucial role in their biological activity.

One approach to chiral isoquinoline derivatives involves the use of chiral starting materials. For example, the diastereoselective synthesis of (+)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been achieved using a combination of the Petasis synthesis of amino acids and the Pomeranz–Fritsch–Bobbitt synthesis of tetrahydroisoquinolines, with stereochemical control exerted by a chiral aminoacetaldehyde acetal. researchgate.net The synthesis of enantiomerically pure (R)- and (S)-tetrahydroisoquinoline-1-carboxylic acids has also been accomplished from N-Boc-protected (R)- and (S)-1-propenyltetrahydroisoquinoline, respectively, through a three-step sequence involving ozonolysis, reduction, oxidation, and deprotection. researchgate.net

Asymmetric catalysis provides another powerful tool for the enantioselective synthesis of isoquinoline derivatives. The asymmetric Strecker reaction, using Jacobsen's thiourea-containing catalyst, has been employed for the hydrocyanation of a 3,4-dihydroisoquinoline, affording the corresponding 1-cyano-1,2,3,4-tetrahydroisoquinoline with high enantiomeric excess. researchgate.net This intermediate can then be converted to various natural products. researchgate.net

The classic Ugi four-component coupling reaction can be used to synthesize 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives. researchgate.netingentaconnect.com However, when chiral components are used, this reaction often results in a mixture of diastereomers with low to moderate stereoselectivity. researchgate.net Hydrolysis of the resulting Ugi carboxamides can lead to racemization of the 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids. ingentaconnect.com

Recently, an asymmetric Larock isoquinoline synthesis has been developed using a palladium catalyst with a chiral Walphos ligand to produce axially chiral 3,4-disubstituted isoquinolines with high enantioselectivity. acs.org

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are routinely used to characterize isoquinoline-4-carboxylic acid and its derivatives.

In ¹H NMR spectroscopy of isoquinoline (B145761) derivatives, protons on the aromatic rings typically appear as multiplets in the downfield region of the spectrum, generally between 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants are highly dependent on the substitution pattern of the isoquinoline core. For instance, in various 5,6,8,12b-tetrahydroisoindolo[1,2-a]isoquinoline derivatives, aromatic protons have been observed at specific chemical shifts, which, in conjunction with two-dimensional NMR techniques like COSY, HMQC, and HMBC, allows for the complete and unambiguous assignment of all proton and carbon signals researchgate.net.

¹³C NMR spectroscopy provides complementary information, with the carbon atoms of the isoquinoline ring system resonating in the aromatic region (typically 120-150 ppm). The carboxylic acid carbon is a key diagnostic signal, appearing further downfield, often in the range of 165-175 ppm, due to the deshielding effect of the attached oxygen atoms. For example, spectral assignments for complex isoquinoline derivatives have been fully achieved using a combination of one- and two-dimensional NMR experiments researchgate.net. While specific spectral data for the parent this compound is not extensively detailed in readily available literature, the analysis of its derivatives provides a strong framework for its characterization. The table below shows representative ¹³C NMR chemical shift ranges for key carbon atoms in related quinoline-4-carboxylic acid derivatives bg.ac.rs.

Table 1: Representative ¹³C NMR Chemical Shifts for Quinoline-4-Carboxylic Acid Derivatives Data presented is for substituted quinoline-4-carboxylic acids and serves as an illustrative example.

Functional Group Chemical Shift (ppm)
Carboxyl (C=O) ~166
Aromatic Carbons 110 - 153
Substituted Aromatic Carbon 149 - 153
Unsubstituted Aromatic Carbon 110 - 136

Mass Spectrometry (MS) in Compound Identification

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. When this compound is analyzed by MS, it is first ionized, and the resulting molecular ion (M+) is detected. The high-resolution mass of this ion can confirm the compound's elemental formula.

The fragmentation of the molecular ion provides valuable structural information. For carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (-OH, M-17), the entire carboxyl group (-COOH, M-45), or a molecule of carbon dioxide (-CO₂, M-44) libretexts.org. In the context of the isoquinoline ring system, fragmentation often involves characteristic losses related to the heterocyclic core researchgate.net. For example, studies on quinoline-4-carboxylic acids, an isomer of the title compound, show that the main fragmentation pathways involve the elimination of the carboxyl group, followed by the loss of hydrogen cyanide (HCN) from the quinoline (B57606) ring chempap.org.

Research on substituted isoquinoline-3-carboxamides has revealed complex fragmentation pathways, including the formation of a protonated isoquinoline-3-carboxylic acid in the gas phase after collision-induced dissociation (CID) acs.org. This demonstrates that the carboxylic acid moiety is a stable structure under mass spectrometric conditions. The study of various isoquinoline alkaloids has further categorized fragmentation behaviors, providing a systematic basis for identifying related structures researchgate.net. These studies are instrumental in identifying metabolites and characterizing novel synthetic derivatives of isoquinoline carboxylic acids.

Table 2: Common Fragment Losses in Mass Spectrometry of Aromatic Carboxylic Acids

Neutral Loss Mass (Da) Fragment Lost
M-17 17 •OH
M-44 44 CO₂

X-ray Crystallography for Crystalline Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and stereochemistry, which is crucial for understanding the structure-activity relationships of molecules mkuniversity.ac.ineurjchem.com.

For a compound like this compound, obtaining a single crystal of sufficient quality is the first and often most challenging step. Once a suitable crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, and thus the atomic positions.

While the specific crystal structure of the parent this compound is not prominently reported, studies on closely related molecules provide significant insights. For instance, the crystal structure of its isomer, quinoline-4-carboxylic acid, has been determined, revealing details about its hydrogen bonding and molecular packing. Similarly, X-ray diffraction has been used to confirm the structures of various complex synthetic derivatives of isoquinoline and quinoline nih.govnih.govmdpi.com. These analyses are critical for validating synthetic pathways and for designing new molecules with specific biological activities, as the three-dimensional structure is intimately linked to function nih.gov.

Table 3: Key Information Obtained from X-ray Crystallography

Parameter Description
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.
Space Group The set of symmetry operations that describe the crystal's structure.
Atomic Coordinates The precise x, y, and z positions of each atom in the asymmetric unit.
Bond Lengths & Angles The distances between bonded atoms and the angles between adjacent bonds.

Chromatographic Techniques for Purity Assessment and Analysis

Chromatographic techniques are essential for the separation, identification, and purification of compounds, as well as for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis of non-volatile compounds like this compound.

In a typical Reverse-Phase HPLC (RP-HPLC) setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile or methanol, with an acid modifier like formic or phosphoric acid sielc.com. The components of a sample are separated based on their relative affinities for the stationary and mobile phases. The purity of this compound can be accurately determined by analyzing the area of its peak in the chromatogram relative to the total area of all peaks.

HPLC methods are highly versatile and can be adapted for different analytical needs nih.gov. For instance, by changing the mobile phase composition, gradient, or flow rate, the separation can be optimized to resolve impurities from the main compound ptfarm.plscribd.com. For mass spectrometry-compatible applications, volatile buffers like formic acid are used in the mobile phase sielc.com. Thin-Layer Chromatography (TLC) is another valuable technique, often used for rapid reaction monitoring and preliminary purity checks due to its simplicity and speed ptfarm.pl. These chromatographic methods are fundamental in both synthetic chemistry labs for monitoring reactions and in quality control for ensuring the purity of the final product.

Table 4: Common Chromatographic Methods and Their Applications

Technique Primary Application Key Parameters
HPLC Purity assessment, quantification, preparative separation. Column type, mobile phase, flow rate, detection wavelength.
TLC Reaction monitoring, rapid purity checks, compound identification. Stationary phase (plate), mobile phase (solvent system), Rf value.

Mechanistic Investigations of Reactions Involving Isoquinoline 4 Carboxylic Acid

Proposed Reaction Mechanisms for Synthesis Pathways

While numerous methods exist for the synthesis of the broader isoquinoline (B145761) class, detailed mechanistic pathways for the direct synthesis of isoquinoline-4-carboxylic acid are not extensively detailed in readily available literature. However, the well-established Pomeranz–Fritsch reaction, a cornerstone of isoquinoline synthesis, provides a foundational mechanism that can be adapted to conceptualize the formation of this specific derivative. drugfuture.comthermofisher.comwikipedia.org

The classical Pomeranz–Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of an aromatic aldehyde and a 2,2-dialkoxyethylamine. wikipedia.orgchemistry-reaction.com The general mechanism proceeds through several key steps:

Formation of Benzalaminoacetal: The initial step is the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a Schiff base intermediate, known as a benzalaminoacetal. chemistry-reaction.com

Acid-Catalyzed Cyclization: Under strong acidic conditions (e.g., concentrated sulfuric acid), one of the alkoxy groups is protonated and eliminated as an alcohol. This generates a stabilized carbocation. wikipedia.org

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the benzaldehyde moiety then attacks the carbocation in an intramolecular electrophilic aromatic substitution reaction, forming the new heterocyclic ring. chemistry-reaction.com

Aromatization: The final step involves the elimination of the second alkoxy group and a proton, leading to the formation of the aromatic isoquinoline ring system. wikipedia.org

To specifically synthesize this compound via this pathway, a substituted benzaldehyde bearing a carboxylic acid group (or a protected precursor) at the ortho position to the aldehyde would be required. The electronic nature of this substituent would influence the electrophilic cyclization step.

StepDescriptionReactants/IntermediatesConditions
1 CondensationBenzaldehyde, 2,2-DiethoxyethylamineMild, often precedes cyclization
2 Formation of Schiff BaseBenzalaminoacetalIntermediate
3 Acid-Catalyzed CyclizationBenzalaminoacetal, H₂SO₄Strong acid
4 AromatizationDihydroisoquinoline intermediateElimination of alcohol
5 Final ProductIsoquinoline-

This interactive table summarizes the generalized steps of the Pomeranz-Fritsch reaction for isoquinoline synthesis.

Role of Intermediates in Reaction Progression

The progression of the Pomeranz–Fritsch synthesis is critically dependent on the formation and stability of key reaction intermediates. wikipedia.org

Cationic Intermediates: Following the protonation and elimination of the first alcohol molecule, a key cationic intermediate is formed. The stability of this cation is paramount for the subsequent intramolecular cyclization to occur. Electron-donating groups on the benzene (B151609) ring can stabilize this intermediate and facilitate the reaction, while electron-withdrawing groups can hinder it.

Cyclized Dihydroisoquinoline Intermediate: The electrophilic attack of the benzene ring on the cationic center results in a non-aromatic, bicyclic dihydroisoquinoline intermediate. acs.org This intermediate is not typically isolated. Its rapid conversion to the final aromatic product is driven by the thermodynamic stability gained from forming the aromatic isoquinoline system. The elimination of the second alcohol molecule from this intermediate is the final, irreversible step that leads to aromatization. wikipedia.org

IntermediateRole in ReactionStage of Formation
BenzalaminoacetalSubstrate for cyclizationInitial condensation
Cationic SpeciesElectrophile for ring closureAfter first alcohol elimination
DihydroisoquinolinePrecursor to aromatic systemAfter intramolecular cyclization

This interactive table outlines the key intermediates and their functions in the synthesis of the isoquinoline core.

Kinetic Studies of Derivatization Reactions

Derivatization of the carboxylic acid group at the 4-position is a logical subsequent step for creating analogues such as esters or amides. However, a thorough review of scientific literature indicates a lack of specific, published kinetic studies detailing the rates, reaction orders, or activation energies for these derivatization reactions of this compound.

While derivatization reactions on the related quinoline-4-carboxylic acid to form esters and amides are known, quantitative kinetic data are not provided. imist.maresearchgate.net General principles of physical organic chemistry suggest that the rate of derivatization reactions, such as esterification or amidation, would be influenced by several factors:

Steric Hindrance: The proximity of the carboxylic acid to the fused benzene ring may impart some steric hindrance, potentially slowing the rate of reaction compared to a simple benzoic acid.

Electronic Effects: The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring system could influence the reactivity of the carboxyl group.

Catalyst and Conditions: The choice of catalyst (e.g., acid or base for esterification, coupling agents for amidation) and reaction conditions (temperature, solvent) would have a significant impact on the reaction kinetics.

Without dedicated experimental studies, any discussion of the specific kinetics of these reactions remains speculative.

Biological and Pharmacological Research Applications

Medicinal Chemistry and Drug Discovery

The isoquinoline (B145761) and quinoline (B57606) scaffolds, particularly the quinoline-4-carboxylic acid core, are recognized as "privileged structures" in medicinal chemistry. This is due to their ability to bind to a wide range of biological targets, leading to diverse pharmacological activities. researchgate.net These compounds have demonstrated a broad spectrum of potential therapeutic applications, including antimalarial, anticancer, antimicrobial, antibacterial, and antifungal properties. researchgate.netnih.gov Researchers have synthesized and evaluated numerous derivatives, exploring how different substitutions on the quinoline ring influence their biological effects. researchgate.netmdpi.com The versatility of this scaffold allows for modifications that can enhance potency and selectivity for specific enzymes or cellular pathways, making it a valuable starting point for the development of new therapeutic agents. mdpi.comresearchgate.net

Derivatives of isoquinoline-4-carboxylic acid and the related quinoline-4-carboxylic acid scaffold have shown significant potential as broad-spectrum antiviral agents. nih.govmdpi.com Research has documented their activity against various viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), SARS-CoV, and influenza viruses. mdpi.comnih.gov

A primary mechanism of action for the antiviral effects of these compounds is the inhibition of host-cell enzymes that are essential for viral replication. nih.gov One such key target is the human enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov DHODH is a crucial enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which provides the necessary building blocks for viral DNA and RNA. nih.gov By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, thereby preventing efficient viral replication. nih.gov This host-targeting mechanism is advantageous as it may reduce the likelihood of developing drug-resistant viral strains. nih.gov

Specific synthetic derivatives have demonstrated potent activity. For instance, the non-halogenated isoquinoline compound ethyl-1-benzyl-7-methoxyisoquinoline-4-carboxylate was noted for its inhibitory activity against HIV. mdpi.com In another study, an extensive structure-activity relationship (SAR) investigation led to the development of 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44), which exhibited powerful inhibition of both viral replication and human DHODH. nih.gov

CompoundVirusActivity (EC₅₀)Target EnzymeReference
Ethyl-1-benzyl-7-methoxyisoquinoline-4-carboxylate HIVPotent Inhibitory ActivityNot specified mdpi.com
C44 Vesicular Stomatitis Virus (VSV)1.9 nMHuman DHODH nih.gov
C44 WSN-Influenza41 nMHuman DHODH nih.gov

The this compound framework is a key feature in the development of novel anticancer agents. nih.govrsc.org Derivatives have shown significant antiproliferative activity against a wide array of human cancer cell lines, including those of the colon, pancreas, breast, cervix, and lung, as well as melanoma and leukemia. nih.govrsc.orgnih.gov

The anticancer mechanism of these compounds is often linked to the inhibition of critical cellular enzymes. nih.govnih.gov Similar to their antiviral action, the inhibition of human dihydroorotate dehydrogenase (DHODH) is a significant pathway for their antiproliferative effects. nih.govnih.gov Cancer cells with high proliferation rates are particularly dependent on de novo pyrimidine synthesis, making DHODH an attractive target for cancer therapy. nih.govnih.gov

Furthermore, certain derivatives have been designed to selectively inhibit other enzymes implicated in cancer progression, such as Sirtuin 3 (SIRT3). nih.govfrontiersin.org A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were developed as SIRT3 inhibitors. nih.govfrontiersin.org One compound from this series, designated P6, showed potent inhibitory activity against mixed-lineage leukemia (MLLr) cell lines by inducing G0/G1 phase cell cycle arrest and promoting cell differentiation. nih.govfrontiersin.org Other studies have identified isoquinoline-based compounds, like HCT-13, that exhibit low-to-mid nanomolar potency against pancreatic, lung, and prostate cancer models. rsc.org

Compound/Derivative ClassCancer Cell Line(s)Potency (IC₅₀)Mechanism of ActionReference
Quinoline-4-carboxylic acid-chalcone hybrid (4d) A375 (Melanoma)5.0 µMhDHODH Inhibition nih.gov
Quinoline-4-carboxylic acid-chalcone hybrid (4h) A375 (Melanoma)6.8 µMhDHODH Inhibition nih.gov
HCT-13 Pancreatic, SCLC, Prostate, LeukemiaLow-to-mid nanomolarCopper-dependent ROS production, mtETC dysfunction rsc.org
P6 MLLr leukemic cell lines (e.g., THP-1)Potent inhibitory activitySIRT3 Inhibition, G0/G1 cell cycle arrest nih.govfrontiersin.org
Quinoline-2-carboxylic acid HeLa (Cervical), MCF7 (Mammary)Significant cytotoxicityNot specified nih.gov
Quinoline-4-carboxylic acid MCF7 (Mammary)Remarkable growth inhibitionNot specified nih.gov

Derivatives of quinoline-4-carboxylic acid have been investigated for their efficacy against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as yeasts and filamentous fungi. mdpi.comnih.govresearchgate.net The core structure is a versatile scaffold for developing new antimicrobial agents. mdpi.com

Studies have shown that substitutions on the 2-phenyl-quinoline-4-carboxylic acid core can lead to compounds with good antibacterial activity. mdpi.com For example, specific derivatives have demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli. mdpi.com The antimicrobial effects of some quinoline-4-carboxylic acid derivatives extend to fungi, where they have been observed to elicit profound morphological changes in the hyphal tips of organisms like Botrytis cinerea, leading to abnormal branching and the release of cytoplasmic contents. nih.govresearchgate.net

The introduction of different functional groups onto the quinoline framework plays a significant role in modulating the antimicrobial potency and spectrum of these compounds. mdpi.com

CompoundMicroorganismActivity (MIC)Reference
5a4 Staphylococcus aureus64 µg/mL mdpi.com
5a7 Escherichia coli128 µg/mL mdpi.com
Substituted quinoline-4-carboxylic acids Botrytis cinereaElicited profound morphological changes nih.govresearchgate.net

The quinoline-4-carboxylic acid scaffold has been identified as a promising basis for the development of novel anti-inflammatory agents. nih.gov Studies have shown that selected quinoline derivatives exert impressive anti-inflammatory effects in cellular models, such as lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, without showing significant cytotoxicity. nih.gov

One notable example is the substituted quinoline carboxylic acid derivative, CL 306 ,293. In animal models of arthritis, this compound effectively suppressed both inflammation and the associated joint destruction. nih.gov The mechanism of action for CL 306 ,293 appears to be distinct from that of traditional nonsteroidal anti-inflammatory drugs (NSAIDs), as it did not affect cyclooxygenase or lipoxygenase activities at efficacious doses. nih.gov Instead, its anti-inflammatory and antiarthritic properties are thought to be at least partially attributable to the downregulation of T-cell function. nih.gov This suggests that quinoline-4-carboxylic acid derivatives could offer alternative therapeutic strategies for managing inflammatory and autoimmune conditions. nih.gov

A primary reason for the broad biological activity of this compound and its analogs is their ability to act as potent enzyme inhibitors. nih.govnih.govnih.gov The core structure serves as a versatile scaffold that can be tailored to fit into the active sites of various enzymes, thereby modulating their function. nih.gov

A significant body of research has focused on the inhibition of human dihydroorotate dehydrogenase (hDHODH), an enzyme critical for pyrimidine biosynthesis. nih.govnih.gov Inhibition of hDHODH is the underlying mechanism for the antiviral and anticancer properties of many quinoline-4-carboxylic acid derivatives. nih.govnih.gov Researchers have successfully designed potent hDHODH inhibitors, with some quinoline-4-carboxylic acid-chalcone hybrids exhibiting inhibitory activity in the sub-micromolar range, surpassing that of the reference drug leflunomide. nih.gov

Beyond DHODH, these scaffolds have been used to target other enzyme families. For example, derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid were specifically designed and synthesized to act as selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in leukemia. nih.govfrontiersin.org

Enzyme TargetInhibitor Compound/ClassPotency (IC₅₀)Associated Biological ActivityReference
Human Dihydroorotate Dehydrogenase (hDHODH) C441.0 nMAntiviral nih.gov
Human Dihydroorotate Dehydrogenase (hDHODH) Quinoline-based analogue 419.71 nMAnticancer nih.govacs.org
Human Dihydroorotate Dehydrogenase (hDHODH) Quinoline-chalcone hybrid0.12 - 0.58 µMAnticancer nih.gov
SIRT3 Compound P67.2 µMAnticancer (Leukemia) nih.govfrontiersin.org

Derivatives of quinoline-4-carboxylic acid have emerged as a highly potent class of alkaline phosphatase (AP) inhibitors. rsc.orgrsc.org These compounds have demonstrated remarkable inhibitory activity against several human AP isozymes, including tissue-nonspecific (h-TNAP), intestinal (h-IAP), placental (h-PLAP), and germ cell (h-GCAP) alkaline phosphatases. rsc.orgrsc.org

Structure-activity relationship studies have identified specific derivatives with high potency and, in some cases, selectivity for different isozymes. For instance, compound 3j was identified as a particularly potent inhibitor of h-TNAP, while compound 3e was a lead candidate against h-IAP and h-PLAP. rsc.orgrsc.org The inhibitory potential of these compounds is often significantly greater than that of established AP inhibitors like levamisole (B84282) and L-phenylalanine. rsc.org For example, certain derivatives showed inhibitory potency against h-GCAP that was over 1000-fold higher than that of L-phenylalanine. rsc.org This makes the quinoline-4-carboxylic acid scaffold a promising foundation for developing therapeutic agents that target alkaline phosphatase activity. rsc.orgrsc.org

CompoundAP IsozymePotency (IC₅₀)Reference
3j h-TNAP22 ± 1 nM rsc.orgrsc.org
3e h-IAP34 ± 10 nM rsc.orgrsc.org
3e h-PLAP82 ± 10 nM rsc.orgrsc.org
3a h-GCAP150 ± 70 nM rsc.orgrsc.org
3i h-GCAP0.29 ± 0.11 µM rsc.org

Enzyme Inhibition Studies

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Derivatives of quinoline-4-carboxylic acid have been extensively investigated as potent inhibitors of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. nih.govnih.gov Inhibition of this enzyme depletes the pyrimidine pool necessary for cell growth, halting cell cycle progression at the S-phase. nih.gov This mechanism has been exploited for developing therapies for a range of diseases, including autoimmune disorders, parasitic infections, and cancer. nih.gov

A prominent example from this class of inhibitors is brequinar (B1684385), which contains a 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinoline carboxylic acid structure. nih.gov Structure-guided drug design has led to the development of novel analogues with improved potency and physicochemical properties. nih.govnih.gov Researchers have identified key interactions within the brequinar binding pocket of DHODH, which is largely nonpolar. nih.gov The carboxylate group at the C(4) position is crucial, forming a salt bridge with arginine residue R136 and a hydrogen bond with glutamine Q47. nih.gov

By strategically placing hydrogen-bond accepting groups on the quinoline scaffold, researchers have designed compounds that form new, favorable interactions with other residues in the binding pocket. For instance, analogues have been created to form a water-mediated hydrogen bond with threonine T63 or a direct hydrogen bond with tyrosine Y356. nih.govresearchgate.netosti.gov These modifications have led to the discovery of highly potent inhibitors. nih.gov For example, quinoline-based analogue 41 demonstrated a DHODH IC₅₀ value of 9.71 ± 1.4 nM. nih.govnih.gov Further optimization led to the development of 1,7-naphthyridine (B1217170) analogues, such as compound 46 , which also showed potent inhibition (DHODH IC₅₀ = 28.3 ± 3.3 nM). nih.gov Additionally, novel quinoline-4-carboxylic acid-chalcone hybrids have been synthesized and evaluated as hDHODH inhibitors, with six compounds showing superior inhibitory activity to the reference drug leflunomide, exhibiting IC₅₀ values in the range of 0.12 to 0.58 μM. nih.gov

Inhibitory Activity of Selected Quinoline-4-Carboxylic Acid Derivatives Against DHODH
CompoundDescriptionDHODH IC₅₀ (nM)Reference
Brequinar Analogue (Lead Compound 3)Initial screening lead compound250 ± 110 nih.gov
Analogue 41Potent quinoline-based analogue9.71 ± 1.4 nih.govnih.gov
Analogue 43Quinoline-based analogue forming H-bond with T6326.2 ± 1.8 nih.govnih.gov
Analogue 461,7-Naphthyridine analogue forming H-bond with Y35628.3 ± 3.3 nih.govnih.gov
Analogue 521,7-Naphthyridine inhibitor11.8 ± 0.90 nih.gov
SIRT3 Inhibition

Sirtuin 3 (SIRT3) is a primary protein lysine (B10760008) deacetylase located in the mitochondria and is considered a potential drug target for certain cancers. nih.govresearchgate.net A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been designed and synthesized as novel SIRT3 inhibitors. nih.govnih.gov

Among these, the compound designated P6 emerged as a potent and selective SIRT3 inhibitor. nih.govnih.gov It demonstrated an IC₅₀ value of 7.2 µM against SIRT3, showing significant selectivity over the structurally similar isoforms SIRT1 (IC₅₀ = 32.6 µM) and SIRT2 (IC₅₀ = 33.5 µM). nih.govnih.gov Molecular docking studies revealed a specific binding pattern for P6 within the active site of SIRT3 that differs from its binding in SIRT1 and SIRT2. nih.gov In cellular assays, P6 showed potent inhibitory activity against several MLLr leukemic cell lines, where it was found to induce a G0/G1 phase cell cycle arrest and promote cell differentiation rather than apoptosis. nih.govnih.gov These findings identify P6 as a valuable lead compound for developing therapies targeting SIRT3, particularly for leukemia. nih.govnih.gov

Inhibitory Selectivity of Compound P6 Against Sirtuin Isoforms
Sirtuin IsoformIC₅₀ (µM)Reference
SIRT132.6 nih.govnih.gov
SIRT233.5 nih.govnih.gov
SIRT37.2 nih.govnih.gov

Receptor Binding and Modulation

The quinoline carboxylic acid scaffold has been utilized to develop ligands that bind to and modulate the activity of various receptors. Notably, derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) have been identified as potent and selective agonists for the CB2 cannabinoid receptor. ucl.ac.be The CB2 receptor is considered an attractive drug target due to its role in numerous physiological and pathological processes. ucl.ac.be

In one study, a series of these derivatives were synthesized and assayed for their affinity to both human CB1 and CB2 cannabinoid receptors. The results showed that the compounds were highly selective for the CB2 receptor. ucl.ac.be Functional analysis using a [³⁵S]-GTPγS binding assay confirmed that these compounds behave as CB2 receptor agonists. ucl.ac.be Molecular modeling suggested that the interaction with the CB2 receptor is mediated by a combination of hydrogen bonding and aromatic/hydrophobic interactions. ucl.ac.be

Furthermore, the broader class of quinoline derivatives has been associated with a range of biological activities, including 5-HT₃ receptor antagonism. nih.gov

Neurological Disorder Research

Isoquinoline derivatives have been investigated for their potential role in the pathology and treatment of neurological disorders, particularly Parkinson's disease. nih.gov Some isoquinoline derivatives, which can be formed endogenously in the human brain, are structurally related to the neurotoxin MPP+ (1-methyl-4-phenylpyridinium). nih.gov These compounds have been proposed as candidate endogenous neurotoxins that could contribute to the degeneration of dopaminergic neurons in the substantia nigra, a hallmark of Parkinson's disease. nih.gov Research has shown that several isoquinoline derivatives are potent inhibitors of complex I (NADH ubiquinone reductase) in mitochondria, a mechanism of cytotoxicity similar to that of MPP+. nih.gov

Conversely, other research focuses on the therapeutic potential of isoquinoline-based compounds. A series of (R)‑N‑(benzo[d]thiazol‑2‑yl)‑2‑(1‑phenyl‑3,4‑dihydroisoquinolin‑2(1H)‑yl) acetamides were synthesized and found to be effective inhibitors of monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE). nih.gov Inhibition of these enzymes is a therapeutic strategy for neurodegenerative diseases. One compound in this series, 4g , showed significant MAO-B inhibitory activity (IC₅₀ = 14.80 ± 5.45 μM) and also demonstrated antidepressant effects in a forced swim test. nih.gov This highlights the potential of using the isoquinoline scaffold to develop multi-target-directed ligands for treating complex conditions like neurodegenerative diseases co-occurring with depression. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly dependent on their chemical structure, and extensive structure-activity relationship (SAR) studies have been conducted to optimize their therapeutic potential.

For the inhibition of dihydroorotate dehydrogenase (DHODH), SAR analysis has identified three critical regions on the quinoline-4-carboxylic acid scaffold: nih.gov

C(2) Position: This position requires bulky, hydrophobic substituents for potent activity. Replacing a cyclohexyl group with a phenyl ring, for example, enhances potency. nih.gov

C(4) Position: There is a strict requirement for a carboxylic acid group (or its corresponding salts) at this position, as it is essential for key interactions with residues like R136 in the enzyme's active site. nih.govnih.gov

Benzo Portion of the Quinoline Ring: Appropriate substitutions on this ring system are necessary for optimal inhibitory action. nih.gov

Further SAR studies have refined these principles. For instance, designing analogues to form new hydrogen bonds with residues T63 and Y356 in the DHODH binding pocket led to compounds with significantly improved, nanomolar potency. nih.govresearchgate.net The development of quinoline-4-carboxylic acid-chalcone hybrids also demonstrated that derivatization at the C(3) position of the quinoline ring can yield potent hDHODH inhibitors. nih.gov

In the context of SIRT3 inhibition, the SAR for 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives indicates the importance of the acrylamide (B121943) group for binding and activity. nih.govnih.gov Modifications to the quinoline core and the linker connecting it to the zinc-binding group can influence both potency and selectivity against different sirtuin isoforms.

Biochemical Research

Investigation of Enzyme Activity and Metabolic Pathways

This compound and its derivatives serve as valuable chemical tools in biochemical research for the investigation of enzyme activity and the elucidation of metabolic pathways. Their ability to selectively inhibit specific enzymes allows researchers to probe the function of these enzymes in cellular processes and disease models. nih.govnih.gov

Similarly, isoquinoline derivatives that inhibit SIRT3 are used to explore the role of mitochondrial protein acetylation in metabolism and disease. nih.govnih.gov These inhibitors help to clarify the downstream effects of SIRT3 modulation on metabolic enzymes, cellular stress responses, and cancer cell proliferation. nih.govresearchgate.net

Furthermore, isoquinoline derivatives have been implicated in the study of metabolic pathways related to neurodegeneration. Their ability to inhibit mitochondrial complex I and enzymes like monoamine oxidase allows for the investigation of mitochondrial dysfunction and neuroinflammation in models of Parkinson's disease. nih.govnih.gov The broader class of isoquinoline alkaloids has been shown to impact major cancer metabolism pathways, including PI3K, MAPK, and NFκB signaling, making them useful probes for studying cancer biology. nih.gov

Computational Studies in Biological Systems

Computational studies are pivotal in modern drug discovery and molecular biology, offering insights into the mechanisms of action and potential biological activities of chemical compounds. These in silico techniques, including molecular docking, molecular dynamics simulations, and activity prediction, provide a rational basis for designing more potent and specific molecules.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations would be employed to predict its binding mode within the active site of a target protein. This would involve:

Target Identification: Identifying potential protein targets for which this compound might have an affinity.

Binding Pose Prediction: Determining the most likely conformation of the compound when bound to the target, including key interactions such as hydrogen bonds, and hydrophobic interactions.

Scoring: Estimating the binding affinity of the compound to the target using various scoring functions.

While specific molecular docking studies for the parent this compound are not readily found, research on its derivatives has demonstrated the utility of this approach. For instance, derivatives have been docked into the active sites of various enzymes to elucidate their inhibitory mechanisms.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. If applied to a complex of a biological target with this compound, an MD simulation could:

Assess Complex Stability: Evaluate the stability of the predicted binding pose from molecular docking over a simulated period.

Characterize Conformational Changes: Observe how the protein and ligand adapt to each other upon binding.

Calculate Binding Free Energies: Provide a more accurate estimation of the binding affinity by considering the dynamic nature of the interaction.

Currently, there is a scarcity of published molecular dynamics simulation studies specifically investigating the interaction of the unsubstituted this compound with biological macromolecules.

In Silico Studies for Biological Activity Prediction

A wide range of computational tools are available to predict the biological activity and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of small molecules. For this compound, these in silico models could be used to:

Predict Biological Activities: Screen against virtual libraries of biological targets to identify potential activities.

Estimate Pharmacokinetic Properties: Predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.

Assess Potential Toxicity: Identify potential toxicological liabilities based on its chemical structure.

General in silico profiling of this compound is possible using various predictive software; however, dedicated studies focusing on its comprehensive biological activity prediction are not widely reported. Research tends to focus on the in silico prediction for series of its derivatives as part of drug discovery campaigns.

Materials Science Applications of Isoquinoline 4 Carboxylic Acid Derivatives

Development of Advanced Materials

Isoquinoline-4-carboxylic acid and its derivatives are valuable precursors in the synthesis of complex and advanced materials. chemimpex.com Their rigid, aromatic structure combined with the reactive carboxylic acid group allows for their incorporation into larger, functional architectures. Research has demonstrated their utility as key components in the synthesis of diverse and complex molecules. chemimpex.com For instance, synthetic methodologies have been developed to produce highly substituted isoquinolone-4-carboxylic acids, which are important scaffolds for creating structurally diverse compounds. acs.orgnih.gov A notable application is the transformation of isoquinolone-4-carboxylic acid derivatives into tetracyclic indenoisoquinoline scaffolds, which are of interest for their medicinal relevance. acs.orgnih.gov

The synthesis processes often involve sophisticated chemical reactions, such as copper-catalyzed domino reactions and Ugi multicomponent reactions, to construct the isoquinolone-4-carboxylic acid core. acs.orgnih.gov These methods allow for the introduction of various substituents, leading to a wide range of derivatives with tailored properties. acs.org The ability to functionalize the isoquinoline (B145761) ring and the carboxylic acid group provides a pathway to novel materials with specific electronic, optical, or biological properties.

Polymers and Coatings Research

The distinct properties of this compound make it a suitable candidate for the development of advanced polymers and coatings. chemimpex.com The rigid isoquinoline unit can be integrated into polymer backbones to enhance thermal stability and mechanical strength. The carboxylic acid functionality provides a reactive handle for polymerization reactions or for grafting onto other polymer chains. This allows for the modification of surface properties, making them useful in the formulation of specialized coatings that can improve the performance of various products. chemimpex.com

While direct research on polymers exclusively made from this compound is specific, the principles of incorporating similar aromatic carboxylic acids into polymers are well-established. These polymers often exhibit desirable characteristics such as high-performance capabilities and enhanced durability.

Coordination Chemistry and Metal Complexes

The field of coordination chemistry extensively utilizes organic molecules as ligands to bind with metal ions, forming metal complexes with a wide array of applications. Quinoline (B57606) and its derivatives, including this compound, are known to act as effective ligands in the formation of metal complexes. researchgate.netresearchgate.net The nitrogen atom in the isoquinoline ring and the oxygen atoms of the carboxylate group can coordinate with metal centers, leading to the formation of stable and structurally diverse coordination compounds.

The synthesis of this compound derivatives is a key aspect of ligand design. Scientists can tailor the electronic and steric properties of the ligand by introducing different functional groups onto the isoquinoline backbone. acs.orgnih.gov This allows for fine-tuning the properties of the resulting metal complexes. For example, multi-component reactions, like the Ugi reaction followed by a copper-catalyzed cascade reaction, have been successfully employed to create a library of polysubstituted isoquinolin-1(2H)-ones, which are precursors to these ligands. acs.orgnih.gov These synthetic strategies offer a high degree of molecular diversity and are conducted with good yields. acs.org

Table 1: Selected Synthesized Isoquinolone-4-carboxylic Acid Derivatives

Compound NameStarting MaterialsSynthesis MethodYieldReference
2-(2-(Tert-butylamino)-2-oxoethyl)-3-methyl-1-oxo-1,2-dihydrothis compoundUgi adduct, ethyl acetoacetateCu-catalyzed cascade reaction82% nih.gov
2-(2-((2,6-Dimethylphenyl)amino)-2-oxoethyl)-3-methyl-1-oxo-1,2-dihydrothis compoundUgi adduct, ethyl acetoacetateCu-catalyzed cascade reaction80% nih.gov

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net The properties of MOFs, such as their large surface areas and tunable pore sizes, make them promising for applications in gas storage, separation, and catalysis. researchgate.netresearchgate.net

The use of high-valent metal cations, such as those from Group 4 (e.g., Zr⁴⁺), combined with carboxylate-based ligands is a known strategy to create highly stable MOFs. nih.gov The strong coordination bonds formed between the hard Lewis acid (metal cation) and the hard base (carboxylate) contribute to the framework's stability, especially in acidic conditions. nih.gov this compound, containing a carboxylate group, is a suitable candidate for the construction of such robust MOFs. researchgate.netnih.gov The rigid aromatic part of the molecule provides the necessary structural integrity for the framework. researchgate.net While specific MOFs built solely with this compound are a niche area, the principles of using aromatic carboxylates are fundamental to MOF design. For instance, Zr(IV)-based MOFs have been synthesized using ligands like 2,5-pyridinedicarboxylic acid, demonstrating the successful incorporation of nitrogen-containing heterocyclic carboxylic acids into stable MOF structures. nih.gov

Metal complexes derived from carboxylic acids, including this compound derivatives, have shown significant potential in catalysis. princeton.edu Metallaphotoredox catalysis, which combines transition-metal catalysis with photoredox catalysis, has emerged as a powerful tool for various chemical transformations. princeton.edu In this context, aliphatic and aromatic carboxylic acids can be used to generate radicals that participate in cross-coupling reactions catalyzed by first-row transition metals like nickel and copper. princeton.edu

Complexes formed with this compound ligands can be designed to have specific catalytic activities. The isoquinoline moiety can influence the electronic environment of the metal center, thereby tuning its reactivity. Furthermore, MOFs constructed from such ligands can themselves act as heterogeneous catalysts or as supports for catalytic nanoparticles. mdpi.com The porous nature of MOFs allows for the diffusion of reactants to the active sites within the framework, while the well-defined structure can lead to high selectivity. mdpi.com For example, MOF-derived catalysts have been successfully used in the hydrogenation of CO2. mdpi.com

Future Directions and Emerging Research Areas

Novel Synthetic Strategies for Enhanced Sustainability

The synthesis of isoquinoline (B145761) derivatives has traditionally relied on methods that often involve harsh conditions, toxic reagents, and transition-metal catalysts, presenting environmental and economic challenges. researchgate.netrsc.org In response, a significant shift towards "green chemistry" principles is reshaping the synthetic landscape for these compounds. researchgate.netnih.gov The focus is on developing environmentally benign, atom-economical, and energy-efficient processes. researchgate.netnih.gov

Key innovations in sustainable synthesis include:

Energy-Efficient Methodologies : Microwave-assisted synthesis and visible-light-promoted photocatalysis are gaining prominence. nih.govrsc.org Microwave irradiation can significantly shorten reaction times and improve yields, as demonstrated in the palladium-catalyzed construction of 4-substituted isoquinolines and ruthenium-catalyzed synthesis in polyethylene glycol (PEG-400). nih.govrsc.org Visible-light photocatalysis offers a metal-free approach, using organic dyes to initiate radical cascade cyclizations under mild conditions. nih.govrsc.org

Benign Catalytic Systems : Research is moving away from heavy metal catalysts towards more sustainable alternatives. This includes the use of recyclable catalysts, metal-free organic catalysts like Nafion® NR50, and even catalyst-free reactions in green solvents such as water or ethylene glycol. nih.govbohrium.comtandfonline.comtandfonline.com

Atom-Economical Reactions : Multicomponent reactions (MCRs), such as the Doebner reaction for analogous quinoline-4-carboxylic acids, are being refined. tandfonline.comtandfonline.com These one-pot procedures combine three or more reactants to form a complex product that incorporates most of the atoms of the starting materials, thus minimizing waste. tandfonline.com C-H activation and annulation techniques are also being explored as powerful, atom-economical routes to construct the isoquinoline framework. bohrium.comijpsjournal.com

Table 1: Comparison of Traditional vs. Emerging Sustainable Synthetic Methods for Isoquinoline Scaffolds

Feature Traditional Methods (e.g., Bischler-Napieralski) Emerging Sustainable Methods
Conditions Harsh (e.g., strong acids like POCl₃, high temperatures) nih.gov Mild (e.g., room temperature, ambient pressure) rsc.org
Catalysts Often rely on stoichiometric, toxic reagents or precious metals rsc.org Recyclable catalysts, metal-free organic catalysts, photocatalysts researchgate.netnih.gov
Solvents Hazardous organic solvents rsc.org Benign solvents (water, PEG-400, ethylene glycol) or solvent-free conditions rsc.orgtandfonline.com
Energy Input Conventional heating (often prolonged) Microwave irradiation, visible light, ultrasound nih.govrsc.org
Byproducts Significant generation of environmentally detrimental waste nih.gov High atom economy, minimal waste generation researchgate.nettandfonline.com
Overall Approach Multi-step procedures nih.gov One-pot, cascade, and multicomponent reactions nih.govtandfonline.com

Exploration of New Biological Targets and Therapeutic Areas

The isoquinoline scaffold is a well-established pharmacophore found in numerous natural products with diverse biological activities, including analgesic and antimicrobial effects. frontiersin.orgamerigoscientific.com However, contemporary research is uncovering novel biological targets for derivatives of isoquinoline-4-carboxylic acid, expanding their therapeutic potential into new and critical areas of medicine.

Emerging therapeutic applications include:

Anticancer and Antiviral Agents : A significant area of investigation is the inhibition of human dihydroorotate (B8406146) dehydrogenase (hDHODH), an enzyme crucial for pyrimidine (B1678525) biosynthesis required for cell proliferation. nih.govelsevierpure.comnih.gov Potent quinoline-4-carboxylic acid analogues have been developed as hDHODH inhibitors, showing promise in halting the replication of viruses and the growth of cancer cells. nih.govelsevierpure.comnih.gov

Targeted Cancer Therapies : Beyond hDHODH, derivatives are being designed as selective inhibitors for other cancer-related targets. These include histone deacetylases (HDACs) and SIRT3, a mitochondrial sirtuin overexpressed in certain cancers like oral squamous cell carcinoma. frontiersin.orgfrontiersin.org Furthermore, researchers are tackling multidrug resistance in cancer by designing inhibitors of P-glycoprotein (ABCB1), an efflux pump that removes therapeutic agents from tumor cells. nih.govnih.gov

Inhibition of Ecto-Nucleotidases : Derivatives of quinoline-4-carboxylic acid have been identified as potent inhibitors of alkaline phosphatases, such as tissue-nonspecific alkaline phosphatase (TNAP). researchgate.net These enzymes are involved in various signaling pathways, and their inhibition is a target for several pathologies.

Targeted Drug Delivery : The quinoline-4-carboxylic acid structure is being explored as a ligand for targeted drug delivery. Specifically, 3-hydroxyquinoline-4-carboxylic acid derivatives have shown high-affinity binding to the asialoglycoprotein receptor (ASGPR), which is highly expressed on liver cells. publichealthtoxicology.com This offers a pathway for delivering therapeutic agents directly to hepatocytes. publichealthtoxicology.com

Table 2: Emerging Biological Targets for Isoquinoline/Quinoline-4-Carboxylic Acid Derivatives

Biological Target Therapeutic Area Research Findings
Dihydroorotate Dehydrogenase (DHODH) Antiviral, Cancer Potent inhibition of the enzyme halts pyrimidine biosynthesis, essential for viral replication and cancer cell growth. nih.govelsevierpure.com
P-glycoprotein (ABCB1) Cancer (Multidrug Resistance) Derivatives can inhibit the efflux pump, potentially overcoming resistance to chemotherapy. nih.govnih.gov
Sirtuin 3 (SIRT3) Cancer Selective inhibitors are being developed to target cancers with abnormal SIRT3 functions. frontiersin.org
Alkaline Phosphatases (e.g., TNAP) Various Pathologies Compounds show remarkable inhibition of human tissue-nonspecific alkaline phosphatase. researchgate.net
Asialoglycoprotein Receptor (ASGPR) Targeted Drug Delivery High-affinity binding allows for the specific delivery of drugs to liver cells (hepatocytes). publichealthtoxicology.com
Translation Elongation Factor 2 (PfEF2) Malaria A quinoline-4-carboxamide derivative was found to inhibit protein synthesis in Plasmodium falciparum, representing a novel antimalarial mechanism. acs.org

Advanced Computational Modeling for Drug Design and Material Properties

The development of new drugs and materials is increasingly driven by advanced computational methods, which can significantly reduce the time and cost associated with experimental research. beilstein-journals.org For this compound, in silico techniques are proving indispensable for predicting biological activity, understanding molecular interactions, and designing novel compounds with enhanced properties.

Key computational approaches being applied include:

Quantitative Structure-Activity Relationship (QSAR) : QSAR modeling is used to establish a mathematical correlation between the chemical structure of this compound derivatives and their biological activity. nih.govresearchgate.net By analyzing molecular descriptors, these models can reliably predict the efficacy of new, unsynthesized compounds, guiding chemists to focus on the most promising candidates for synthesis. nih.gov

Molecular Docking : This technique simulates the binding of a ligand (the isoquinoline derivative) to the active site of a biological target, such as an enzyme or receptor. nih.gov Docking studies help elucidate the mode of interaction, assess binding affinity, and explain the origins of activity, providing critical insights for structure-based drug design. nih.govnih.gov For instance, docking has been used to understand how these compounds interact with hDHODH and P-glycoprotein. nih.govnih.gov

Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of the ligand-receptor complex over time, establishing the stability of the interactions predicted by molecular docking. chemrxiv.orgmdpi.com This method is crucial for confirming that the compound remains securely bound to its target.

Density Functional Theory (DFT) : DFT calculations are employed to investigate the fundamental electronic properties of the molecule, such as its vibrational frequencies and reactive sites. chemrxiv.org This information is valuable for understanding the compound's stability and potential for interaction in both biological and material science contexts.

Table 3: Application of Computational Methods in this compound Research

Computational Method Primary Application Key Insights Provided
QSAR Predicting Biological Activity Establishes a correlation between molecular structure and activity, enabling the design of more potent compounds. nih.govnih.govresearchgate.net
Molecular Docking Drug-Target Interaction Analysis Visualizes binding modes, predicts binding affinity, and guides the rational design of inhibitors. nih.govnih.gov
Molecular Dynamics (MD) Simulations Stability of Molecular Interactions Assesses the stability of the ligand-protein complex over time, validating docking results. chemrxiv.orgmdpi.com
Density Functional Theory (DFT) Electronic Structure and Reactivity Characterizes fundamental properties, identifies reactive sites, and predicts spectroscopic behavior. chemrxiv.org

Supramolecular Chemistry and Self-Assembly of this compound Systems

The field of supramolecular chemistry focuses on the design of complex, ordered systems through non-covalent interactions. The molecular structure of this compound, featuring a carboxylic acid group, an aromatic ring system, and a nitrogen heteroatom, makes it an excellent candidate for building self-assembling materials. These functional groups can participate in a variety of non-covalent interactions, including:

Hydrogen Bonding : The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming robust and directional interactions that can guide the assembly of molecules into well-defined patterns.

π-π Stacking : The flat, electron-rich isoquinoline ring system can stack with other aromatic rings, leading to the formation of ordered columnar or layered structures.

Coordination Chemistry : The nitrogen atom in the isoquinoline ring can act as a ligand, coordinating with metal ions to form metallo-supramolecular assemblies.

A prominent emerging application in this area is the use of quinoline-carboxylic acid derivatives in the synthesis of Covalent Organic Frameworks (COFs). mdpi.com COFs are porous, crystalline polymers constructed from organic building blocks linked by strong covalent bonds. mdpi.com Recently, a quinolinecarboxylic acid-linked COF (QCA-COF) was synthesized via a one-pot Doebner multicomponent reaction. mdpi.com This material demonstrated high stability, a large surface area, and exceptional efficiency in removing water-soluble organic pollutants, showcasing the potential of incorporating the this compound scaffold into advanced functional materials. mdpi.com Future research will likely explore the creation of novel supramolecular gels, liquid crystals, and other functional materials based on the self-assembly of specifically designed this compound derivatives.

Q & A

Basic: What are the established synthetic methodologies for isoquinoline-4-carboxylic acid, and what factors influence reaction yields?

Answer:
Synthesis typically involves cyclization of precursor amines or carboxylation of isoquinoline derivatives. Key methodologies include:

  • Knoevenagel condensation for introducing carboxylic acid groups via α,β-unsaturated intermediates.
  • Bischler-Napieralski reaction for constructing the isoquinoline core, followed by oxidation to install the carboxylic acid moiety .
    Factors affecting yields:
  • Temperature control (e.g., excess heat may degrade acid groups).
  • Catalyst selection (e.g., Lewis acids like AlCl₃ improve cyclization efficiency).
  • Purification protocols (e.g., recrystallization in ethanol/water mixtures enhances purity) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and carboxylic acid protons (broad signal at δ 10–12 ppm). Carbonyl carbons appear at ~170 ppm .
  • FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₇NO₂ at m/z 174.0550) .
    Best practice : Cross-validate data with computational simulations (e.g., DFT for NMR shifts) .

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, pKa) across studies?

Answer:

  • Systematic replication : Reproduce experiments under identical conditions (solvent, temperature, purity standards) .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA for solubility variations in polar vs. nonpolar solvents) .
  • Advanced characterization : Use X-ray crystallography to confirm solid-state structure and hydrogen-bonding patterns affecting solubility .
    Example : Discrepancies in pKa values may arise from solvent polarity; use potentiometric titration in controlled ionic strength buffers .

Advanced: What computational approaches predict the reactivity of this compound in novel reactions?

Answer:

  • DFT calculations : Model electron density maps to identify nucleophilic/electrophilic sites (e.g., C-1 vs. C-3 positions) .
  • Molecular docking : Predict interactions with biological targets (e.g., enzyme active sites) for drug design applications .
  • Kinetic simulations : Use software like Gaussian or ORCA to estimate activation energies for decarboxylation or esterification .
    Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots) .

Basic: What are the stability considerations for this compound under varying pH and temperature?

Answer:

  • Acidic conditions : Protonation of the carboxylic acid group enhances solubility but may accelerate decarboxylation at elevated temperatures (>80°C) .
  • Basic conditions : Deprotonation forms carboxylate salts, improving aqueous stability but altering reactivity in nucleophilic substitutions .
    Storage recommendations : Store at 4°C in inert atmospheres (N₂ or Ar) to prevent oxidation .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Answer:

  • Variable selection : Modify substituents at positions 1, 3, and 4 to assess electronic/steric effects on bioactivity .
  • Control groups : Include unmodified this compound and commercial analogs (e.g., quinoline-3-carboxylic acid) for benchmarking .
  • Data analysis : Use multivariate regression to correlate substituent parameters (Hammett σ, π-values) with activity metrics (IC₅₀, logP) .
    Ethical compliance : Adhere to FINER criteria (Feasible, Novel, Ethical) for experimental design .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:

  • Binary mixtures : Ethanol/water (7:3 v/v) achieves high-purity crystals due to polarity gradients .
  • Alternative solvents : Dimethylformamide (DMF) for high-temperature solubility, followed by gradual cooling .
    Purity assessment : Monitor via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Advanced: What strategies optimize catalytic enantioselective reactions using this compound as a ligand?

Answer:

  • Ligand design : Introduce chiral auxiliaries (e.g., BINOL derivatives) to the carboxylic acid group for asymmetric induction .
  • Screening protocols : Test metal catalysts (e.g., Cu(II), Pd(0)) under varying pressures and temperatures .
  • Kinetic resolution : Use chiral HPLC to separate enantiomers and calculate enantiomeric excess (ee) .
    Reporting standards : Include full experimental details (catalyst loading, reaction time) for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.